molecular formula C10H12Cl2O2 B14614943 4-(2,4-Dichlorophenyl)butane-1,2-diol CAS No. 59363-18-7

4-(2,4-Dichlorophenyl)butane-1,2-diol

Cat. No.: B14614943
CAS No.: 59363-18-7
M. Wt: 235.10 g/mol
InChI Key: LYZWLQUECZURFY-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)butane-1,2-diol is a synthetic organic compound featuring a butane-1,2-diol backbone substituted with a 2,4-dichlorophenyl group. This structure classifies it as a chlorinated phenylbutanediol, a scaffold of significant interest in medicinal chemistry research . Compounds with chlorophenyl and diol functional groups often serve as key synthetic intermediates or precursors in pharmaceutical development . Specifically, structural analogs, such as those based on a butane-1,2-diol core, have been investigated in metal-catalyzed synthetic routes for bioactive molecules . The presence of the diol moiety can contribute to molecular interactions, while the dichlorophenyl ring is a common pharmacophore, suggesting potential application in the discovery and synthesis of central nervous system (CNS)-active agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

59363-18-7

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)butane-1,2-diol

InChI

InChI=1S/C10H12Cl2O2/c11-8-3-1-7(10(12)5-8)2-4-9(14)6-13/h1,3,5,9,13-14H,2,4,6H2

InChI Key

LYZWLQUECZURFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCC(CO)O

Origin of Product

United States

Preparation Methods

Grignard Reagent Addition Method

The Grignard reaction represents a cornerstone in the synthesis of 4-(2,4-dichlorophenyl)butane-1,2-diol, leveraging the reactivity of organomagnesium intermediates. As detailed in US6133485A, a homologous synthesis for 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols provides a foundational framework. Adapting this approach, 1-bromo-2,4-dichlorobenzene is reacted with a preformed Grignard reagent (e.g., isopropylmagnesium chloride) in tetrahydrofuran (THF) at –20°C to generate the intermediate organomagnesium species. Subsequent addition of a protected diol precursor, such as 3,4-epoxybutan-1-ol, yields the tertiary alcohol after hydrolysis.

Critical parameters include:

  • Temperature control : Maintaining –20°C during reagent addition minimizes side reactions.
  • Solvent selection : THF enhances Grignard stability and reaction homogeneity.
  • Workup protocol : Sequential extraction with ethyl acetate and brine ensures high recovery of the diol (∼78% yield).

A representative procedure involves stirring the reaction mixture for 3.5 hours at room temperature post-addition, followed by quenching with saturated ammonium chloride. Purification via silica gel chromatography (petroleum ether/ethyl acetate) affords the diol in analytically pure form.

Epoxide Hydrolysis Approach

GB794209A delineates a hydrolysis-based route to 1,4-dichloro-2,3-butanediol, which informs the synthesis of the target compound. By substituting the starting epoxide with 4-(2,4-dichlorophenyl)-2,3-epoxybutane, acidic hydrolysis catalyzed by sulfuric acid (0.5–2.0 eq) in dioxane/water (3:1 v/v) at 70–90°C for 6–8 hours achieves regioselective ring opening. The diol is isolated via distillation under reduced pressure, yielding 82–85% purity.

Key advantages of this method include:

  • Scalability : The reaction tolerates kilogram-scale batches without yield erosion.
  • Solvent system : A water-immiscible ether (e.g., dioxane) facilitates phase separation during workup.
  • Catalyst efficiency : Sulfuric acid outperforms Lewis acids like AlCl₃ in minimizing byproducts.

Nucleophilic Substitution Strategies

CN118239861A reports a novel nucleophilic displacement strategy employing 1,2,4-trichlorobenzene and 5-amino-2,3-dihydrothiophene-4-carbonitrile. While designed for cyclopropanecarbonitrile synthesis, adapting this protocol with a diol-containing nucleophile (e.g., 2-amino-1,4-butanediol) enables access to the target compound. Reaction in dimethylformamide (DMF) with lithium bis(trimethylsilyl)amide (2.0 eq) at 65–70°C for 4 hours achieves 75% conversion. Post-reaction extraction with methyl tert-butyl ether and chromatography yields the diol with >90% purity.

Comparative Analysis of Synthetic Routes

The following table synthesizes data from the evaluated methods:

Method Starting Material Conditions Yield Advantages Challenges
Grignard Addition 1-Bromo-2,4-dichlorobenzene –20°C, THF, 3.5 h 78% High regioselectivity Low-temperature requirements
Epoxide Hydrolysis Dichlorophenyl epoxide H₂SO₄, dioxane/H₂O, 70°C, 8 h 85% Scalable, minimal byproducts High-temperature stability needed
Nucleophilic Substitution 1,2,4-Trichlorobenzene LiHMDS, DMF, 65°C, 4 h 75% Avoids toxic intermediates Solvent removal complexity
Catalytic Reduction Butane-1,2-dione derivative Pd/C, H₂, EtOH, 25°C, 12 h (Theoretical) Mild conditions Risk of dechlorination

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)butane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various halogenating agents are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

4-(2,4-Dichlorophenyl)butane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)butane-1,2-diol involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular responses.

    Pathway Modulation: Affecting signaling pathways to alter physiological processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-(2,4-Dichlorophenyl)butane-1,2-diol with key analogs, emphasizing substituent effects, bioactivity, and synthesis:

Compound Name Structure Key Features Biological Activity Synthesis/Origin References
This compound Butane diol with 2,4-dichlorophenyl Lipophilic (Cl groups), diol for H-bonding Not reported Not detailed N/A
4-(2,4-Dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (10) Imidazole core with dichlorophenyl and dimethoxyphenyl Antiviral activity IC₅₀: 12.6 µM (SARS-CoV-2) Synthetic
4-(3-Hydroxybutan-2-yl)-3,6-dimethyl-benzene-1,2-diol (1) Benzene diol with hydroxybutyl and methyl groups Anti-MRSA activity Active against methicillin-resistant Staphylococcus aureus Fungal-derived
4-Pyrazin-2-yl-but-3-ene-1,2-diol Butene diol with pyrazine ring Natural product Not reported Isolated from Alisma plant
4-(Methylthio)butane-1,2-diol Butane diol with methylthio (-SCH₃) High-yield synthesis Pharmaceutical intermediate Thiol-ene reaction (94–98% yield)
(2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol Stereospecific diol with methoxyphenyl ether Enhanced solubility due to methoxy group Not reported Synthetic

Key Comparative Insights

Substituent Effects :

  • Electron-Withdrawing Groups : The 2,4-dichlorophenyl group in the target compound increases lipophilicity and may enhance membrane permeability compared to methoxy (electron-donating) or pyrazine (heteroaromatic) substituents .
  • Hydrogen Bonding : Diol moieties in all compounds enable interactions with biological targets or solvents, but steric hindrance from bulkier groups (e.g., imidazole in compound 10) may limit accessibility .

Biological Activity: Antiviral activity in compound 10 highlights the role of dichlorophenyl groups in targeting viral enzymes like SARS-CoV-2 3CLpro .

Synthesis and Applications :

  • 4-(Methylthio)butane-1,2-diol is synthesized efficiently (>94% yield) via radical-mediated thiol-ene reactions, contrasting with the likely multi-step synthesis required for dichlorophenyl analogs .
  • Natural products (e.g., compound 1 and pyrazine-diol) emphasize ecological sourcing, whereas synthetic routes (e.g., compound 10) prioritize scalability .

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